Methyl [(dimethoxyphosphinothioyl)thio]acetate Methyl [(dimethoxyphosphinothioyl)thio]acetate
Brand Name: Vulcanchem
CAS No.: 757-86-8
VCID: VC2480813
InChI: InChI=1S/C5H11O4PS2/c1-7-5(6)4-12-10(11,8-2)9-3/h4H2,1-3H3
SMILES: COC(=O)CSP(=S)(OC)OC
Molecular Formula: C5H11O4PS2
Molecular Weight: 230.2 g/mol

Methyl [(dimethoxyphosphinothioyl)thio]acetate

CAS No.: 757-86-8

Cat. No.: VC2480813

Molecular Formula: C5H11O4PS2

Molecular Weight: 230.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl [(dimethoxyphosphinothioyl)thio]acetate - 757-86-8

Specification

CAS No. 757-86-8
Molecular Formula C5H11O4PS2
Molecular Weight 230.2 g/mol
IUPAC Name methyl 2-dimethoxyphosphinothioylsulfanylacetate
Standard InChI InChI=1S/C5H11O4PS2/c1-7-5(6)4-12-10(11,8-2)9-3/h4H2,1-3H3
Standard InChI Key PLZVCZLWZIJPPO-UHFFFAOYSA-N
SMILES COC(=O)CSP(=S)(OC)OC
Canonical SMILES COC(=O)CSP(=S)(OC)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl [(dimethoxyphosphinothioyl)thio]acetate is identified by the Chemical Abstracts Service (CAS) Registry Number 757-86-8 and possesses a molecular formula of C₅H₁₁O₄PS₂ . The European Inventory of Existing Commercial Chemical Substances (EINECS) recognizes this compound with the identifier 212-058-6 . This organophosphorus compound belongs to a specific chemical classification of dithiophosphate O-esters, which are derivatives of dithiophosphoric acids with a general structure containing O-ester functionality .

The molecular structure features a central phosphorus atom with a double-bonded sulfur (P=S), two methoxy groups (P-OCH₃), and a methylthioacetate group (S-CH₂COOCH₃) attached to the phosphorus through a sulfur linkage . According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the compound is formally named methyl 2-{[dimethoxy(sulfanylidene)-lambda5-phosphanyl]sulfanyl}acetate .

The compound is recognized by numerous synonyms across scientific and industrial contexts, including Acetic acid, 2-[(dimethoxyphosphinothioyl)thio]-, methyl ester; O,O-Dimethyl S-(methoxycarbonylmethyl)phosphorodithioate; Dimethoic acid methyl ester; and numerous structural variants of these names . This diversity in nomenclature reflects the compound's presence across multiple chemical databases and research contexts.

Nomenclature and Identification Systems

The systematic identification of this compound extends beyond its primary CAS number and includes various registry systems that enable consistent tracking across scientific literature and regulatory frameworks. The monoisotopic mass of 229.984 g/mol provides a precise identifier for mass spectrometry applications, while the InChI (International Chemical Identifier) key PLZVCZLWZIJPPO-UHFFFAOYSA-N offers a standardized digital representation of the molecular structure .

Physical and Chemical Properties

Methyl [(dimethoxyphosphinothioyl)thio]acetate possesses distinct physical and chemical properties that influence its behavior in both industrial processes and environmental contexts. These properties determine its solubility, reactivity, and handling characteristics, which are crucial considerations for its application as an intermediate in pesticide synthesis. The comprehensive physical and chemical profile of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of Methyl [(dimethoxyphosphinothioyl)thio]acetate

PropertyValueReference
Molecular Weight230.242 g/mol
Density1.328 g/cm³ at 20°C
Boiling Point258.7°C at 760 mmHg
Flash Point110.3 kJ/mol
Index of Refraction1.519
Topological Polar Surface Area111.96 Ų
LogP2.06050
Exact Mass229.984 g/mol
Melting PointNot Available

The compound exhibits a relatively high boiling point of 258.7°C at standard pressure, which is characteristic of organophosphorus compounds containing multiple polar functional groups and sulfur atoms . This high boiling point suggests significant intermolecular forces, potentially including hydrogen bonding and dipole-dipole interactions, which contribute to the thermal stability of the liquid phase.

The density of 1.328 g/cm³ indicates that the compound is denser than water, an important consideration for handling and storage in industrial settings . The refractive index of 1.519 provides a useful physical parameter for identification and quality control during synthesis and purification processes .

Partition Coefficient and Polarity Metrics

The LogP value of 2.06050 represents the octanol-water partition coefficient, indicating moderate lipophilicity . This value suggests a balance between hydrophilic and lipophilic properties, which influences the compound's ability to cross biological membranes and its environmental fate. Compounds with LogP values in this range typically demonstrate reasonable solubility in organic solvents while maintaining some degree of water solubility.

The topological polar surface area (TPSA) of 111.96 Ų provides insight into the molecule's polarity and potential for hydrogen bonding . This relatively high TPSA value suggests significant polar character, which affects permeability across biological membranes and influences how the compound might distribute in environmental compartments or biological systems.

Synthesis and Manufacturing Processes

The industrial synthesis of Methyl [(dimethoxyphosphinothioyl)thio]acetate involves a carefully controlled reaction process designed to produce high-quality material for subsequent use in pesticide manufacturing. The primary synthetic route employs the reaction between methyl sulfide ammonium salt and methyl chloroacetate to generate the desired phosphorothioate product .

Detailed Manufacturing Procedure

The industrial-scale production follows a multi-step process that has been optimized for yield and purity :

  • Initial Reaction: The process begins with 1100-1200 kg of methyl sulfide ammonium salt aqueous solution (containing approximately 38-42% active material) combined with a specified quantity of methyl chloroacetate in a suitable reactor equipped with stirring capabilities .

  • pH Regulation: The reaction mixture undergoes pH adjustment to achieve a range of 6-7, which creates optimal conditions for the nucleophilic substitution reaction to proceed efficiently .

  • Temperature Management: The reaction mixture is initially heated to 35-38°C, after which external heating is discontinued as the exothermic reaction proceeds. Temperature control maintains the reaction at 55-58°C for approximately 2.5 hours to ensure complete conversion .

  • Post-Reaction Processing: Upon reaction completion, the mixture is cooled, and 200 kg of water is added with continued stirring to facilitate phase separation .

  • Phase Separation: The reaction solution is transferred to a water separator where stratification occurs, allowing the organic and aqueous phases to separate effectively .

  • Purification Stages: The ester-containing layer undergoes filtration followed by water washing in a separator pre-filled with 200 kg of water. After standing for 30 minutes, the aqueous waste is separated, yielding crude phosphorothioate .

  • Final Refinement: The crude product undergoes solvent removal using a rising film evaporator, followed by gas-liquid separation and cooling processes to yield the refined phosphorothioate product .

This manufacturing approach represents a scalable and efficient process for producing high-quality material suitable for subsequent conversion to pesticide active ingredients. The careful control of reaction parameters, including temperature, pH, and phase separation, ensures consistent product quality while minimizing waste generation.

Applications and Industrial Importance

Methyl [(dimethoxyphosphinothioyl)thio]acetate serves a specific and critical role in the agricultural chemical industry as a key intermediate in the synthesis of organophosphorus insecticides. Its primary application lies in the production pathway of dimethoate, a widely used systemic insecticide employed to control a variety of agricultural pests .

Role in Pesticide Synthesis

The compound functions as a crucial precursor in the synthetic pathway toward dimethoate, which is formally known as O,O-dimethyl S-methylcarbamoylmethyl phosphorodithioate . Dimethoate represents an important broad-spectrum insecticide that controls aphids, thrips, and numerous other insect pests across a wide range of crops.

The structural features of Methyl [(dimethoxyphosphinothioyl)thio]acetate, particularly the dimethoxyphosphinothioyl group and the thioester linkage, provide the chemical foundation for subsequent transformations that lead to the active pesticide molecule. The presence of these reactive functional groups enables selective modification to introduce the carbamoyl functionality characteristic of dimethoate.

Unlike many chemical intermediates that may find applications across multiple industries, Methyl [(dimethoxyphosphinothioyl)thio]acetate appears to be specifically utilized within the agrochemical sector, highlighting its specialized nature. This specificity underscores the importance of understanding its properties, synthesis, and handling requirements within the context of agricultural chemical production.

Environmental Aspects and Degradation Pathways

Understanding the environmental behavior of organophosphorus compounds provides important context for assessing potential ecological impacts throughout their lifecycle. While Methyl [(dimethoxyphosphinothioyl)thio]acetate primarily serves as a synthetic intermediate rather than an end-use product, insights into related compounds provide valuable information regarding potential environmental fate.

Occurrence in Pesticide Degradation Processes

Research into pesticide degradation has identified structurally related compounds in the breakdown pathways of widely used organophosphorus insecticides. Specifically, during the degradation of malathion, a compound identified as Butanedioic Acid, [(Dimethoxyphosphinothioyl) Thio]-, Diethyl Ester has been detected . This compound is considered synonymous with Malathion Dicarboxylic Acid or Mercapto-O,O-Dimethyl Phosphorodithioate Succinic Acid and represents an aerobic degradation product .

The presence of the [(dimethoxyphosphinothioyl)thio] structural moiety in these degradation products suggests potential common transformation pathways for this class of compounds in environmental systems. This observation has implications for monitoring strategies and environmental fate assessment of organophosphorus pesticides.

A study examining the degradation of profenofos and malathion by indigenous bacterial consortia identified Malathion [(Dimethoxy-phosphinothioyl) Thio)] among the transformation products . The detection of these intermediates provides evidence for specific microbial degradation mechanisms that target the phosphorothioate functional group.

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